molecular formula C18H24N4S B3833689 2-N,2-N-dimethyl-5-N-[(3-methylsulfanylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-2,5-diamine

2-N,2-N-dimethyl-5-N-[(3-methylsulfanylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-2,5-diamine

Cat. No.: B3833689
M. Wt: 328.5 g/mol
InChI Key: BUJXBNLGENQNSB-UHFFFAOYSA-N
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Description

This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,2-N-dimethyl-5-N-[(3-methylsulfanylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-2,5-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate benzene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Methylsulfanylphenyl Group: The methylsulfanylphenyl group can be attached through a nucleophilic substitution reaction, where a suitable phenyl derivative reacts with the quinazoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-N,2-N-dimethyl-5-N-[(3-methylsulfanylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-2,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing any nitro or carbonyl groups present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazoline core or the phenyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, organometallic reagents, or strong acids/bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-N,2-N-dimethyl-5-N-[(3-methylsulfanylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-2,5-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects could be mediated through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: This compound shares the dimethylamine functional group but has a different core structure and functional groups.

    3-[N,N-dimethyl-2-(2-methylprop-2-enoyloxy)ethyl]ammonium propane-1-sulfonate: This compound also contains dimethyl groups but differs in its overall structure and functional groups.

Uniqueness

2-N,2-N-dimethyl-5-N-[(3-methylsulfanylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-2,5-diamine is unique due to its specific combination of a quinazoline core, dimethyl groups, and a methylsulfanylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-N,2-N-dimethyl-5-N-[(3-methylsulfanylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4S/c1-22(2)18-20-12-15-16(8-5-9-17(15)21-18)19-11-13-6-4-7-14(10-13)23-3/h4,6-7,10,12,16,19H,5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJXBNLGENQNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2C(CCCC2=N1)NCC3=CC(=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-N,2-N-dimethyl-5-N-[(3-methylsulfanylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-2,5-diamine
Reactant of Route 2
2-N,2-N-dimethyl-5-N-[(3-methylsulfanylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-2,5-diamine
Reactant of Route 3
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2-N,2-N-dimethyl-5-N-[(3-methylsulfanylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-2,5-diamine
Reactant of Route 4
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2-N,2-N-dimethyl-5-N-[(3-methylsulfanylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-2,5-diamine
Reactant of Route 5
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2-N,2-N-dimethyl-5-N-[(3-methylsulfanylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-2,5-diamine
Reactant of Route 6
2-N,2-N-dimethyl-5-N-[(3-methylsulfanylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-2,5-diamine

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